REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].[Na+].[Cl-].CN(C)C1C=CC=CC=1.[CH2:41]([O:48][C:49](Cl)=[O:50])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C1COCC1.O.CCOC(C)=O.CCCCCC>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:49]([O:48][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[O:50])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1 |f:1.2.3,4.5,6.7,12.13|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCSCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
amine
|
Quantity
|
1.826 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
MeOH ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at -20° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an hour
|
Type
|
ADDITION
|
Details
|
Next, the reaction was diluted with pH 7 buffer (500 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into CH2Cl2 (4×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
that was stored in the freezer overnight (16 hours)
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
to stir for an additional 15 minutes before the bath
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
Upon warming to room temperature under N2 (1 hour)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with both water (2×200 mL) and brine (200 mL)
|
Type
|
EXTRACTION
|
Details
|
back-extracted with more EtOAc (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellowish solid
|
Type
|
CUSTOM
|
Details
|
This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane)
|
Type
|
WASH
|
Details
|
eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)NC(=O)OCC1=CC=CC=C1)N1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |